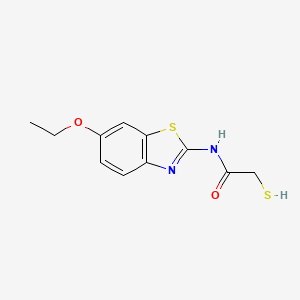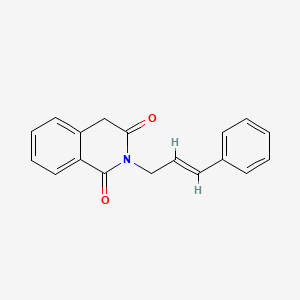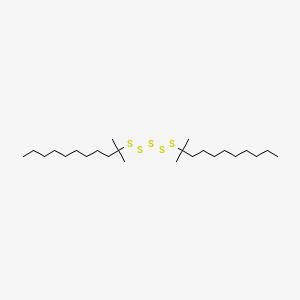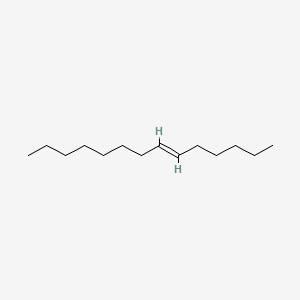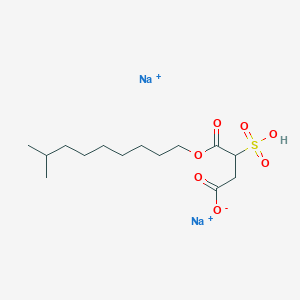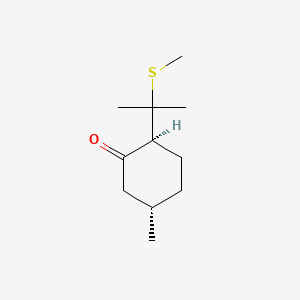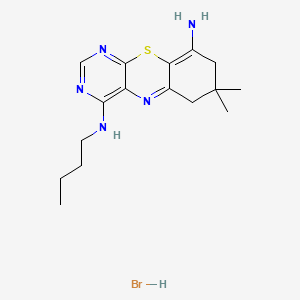
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” is a complex organic compound that belongs to the class of pyrimido-benzothiazine derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimido-Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Alkylation and Methylation: Introduction of butyl and dimethyl groups through alkylation reactions using alkyl halides.
Formation of the Monohydrobromide Salt: This is typically done by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups or the sulfur atom in the benzothiazine ring.
Reduction: Reduction reactions could target the double bonds in the pyrimido-benzothiazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, the compound may exhibit interesting pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Research: It can be used in studies to understand its interaction with biological macromolecules.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrimido-Benzothiazine Derivatives: Compounds with similar core structures but different substituents.
Benzothiazine Derivatives: Compounds lacking the pyrimido ring but containing the benzothiazine core.
Amino-Substituted Heterocycles: Compounds with similar amino group substitutions on different heterocyclic cores.
Uniqueness
The uniqueness of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of both pyrimido and benzothiazine rings, along with multiple amino and alkyl groups, makes it a versatile compound for various applications.
Properties
CAS No. |
103291-28-7 |
|---|---|
Molecular Formula |
C16H24BrN5S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-N-butyl-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C16H23N5S.BrH/c1-4-5-6-18-14-12-15(20-9-19-14)22-13-10(17)7-16(2,3)8-11(13)21-12;/h9H,4-8,17H2,1-3H3,(H,18,19,20);1H |
InChI Key |
OOJYEFKKMXDNID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


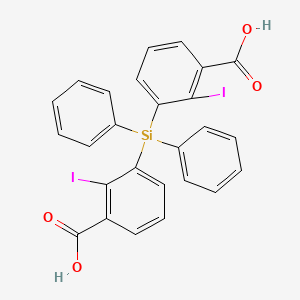
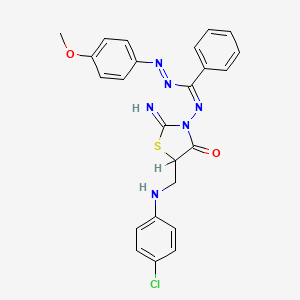
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)

